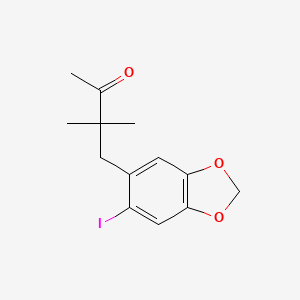
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one is a complex organic compound characterized by the presence of an iodine atom, a benzodioxole ring, and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Iodine Atom: Iodination of the benzodioxole ring is usually carried out using iodine or iodinating agents under controlled conditions.
Attachment of the Butanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce azide or thiol groups.
Scientific Research Applications
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and iodine atom can play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl formate: Contains a similar benzodioxole ring with an iodine atom but differs in the attached functional groups.
N-[(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl]aniline: Another compound with a benzodioxole ring and iodine atom, but with an aniline group instead of a butanone group.
Uniqueness
4-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butanone group, in particular, differentiates it from other similar compounds and may influence its reactivity and interactions in various contexts.
Properties
CAS No. |
62518-47-2 |
|---|---|
Molecular Formula |
C13H15IO3 |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
4-(6-iodo-1,3-benzodioxol-5-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H15IO3/c1-8(15)13(2,3)6-9-4-11-12(5-10(9)14)17-7-16-11/h4-5H,6-7H2,1-3H3 |
InChI Key |
OHRQPADQGDKHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CC1=CC2=C(C=C1I)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















